Cas no 69843-10-3 (BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-)

Benzene, 1-chloro-4-[1-(trifluoromethyl)ethenyl]-, is a fluorinated aromatic compound characterized by the presence of a chloro substituent and a trifluoromethyl-substituted ethenyl group on the benzene ring. This structure imparts unique chemical properties, including enhanced stability and reactivity in electrophilic substitution reactions. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, making the compound valuable in pharmaceutical and agrochemical synthesis as an intermediate. Its chloro substituent further enables selective functionalization, facilitating the development of complex molecular architectures. The compound's well-defined reactivity profile and structural versatility make it suitable for applications in fine chemical synthesis and material science, where precise control over molecular design is required.
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- structure
69843-10-3 structure
Product Name:BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-
CAS No:69843-10-3
MF:C9H6ClF3
MW:206.592152118683
MDL:MFCD31702624
CID:3383989
PubChem ID:57320671
Update Time:2025-11-01

BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-
    • 1-chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
    • 1-chloro-4-[1-(trifluoromethyl)vinyl]benzene
    • 1-chloro-4-(1,1,1-trifluoroprop-2-en-2-yl)benzene
    • D81622
    • 69843-10-3
    • alpha-(tri-fluoromethyl)-para-chlorostyrene
    • MFCD31702624
    • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, 97% +((stabilized with MEHQ)
    • VEIIKBNWQPDEAL-UHFFFAOYSA-N
    • SCHEMBL20973221
    • BS-46868
    • CS-0163150
    • MDL: MFCD31702624
    • Inchi: 1S/C9H6ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
    • InChI Key: VEIIKBNWQPDEAL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(=C)C(F)(F)F

Computed Properties

  • Exact Mass: 206.0110124g/mol
  • Monoisotopic Mass: 206.0110124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- Pricemore >>

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Additional information on BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-

1-Chloro-4-[1-(Trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3): An Overview of Its Properties, Applications, and Recent Research

1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, often referred to as CTEB, is characterized by its unique structure, which includes a chloro-substituted benzene ring and a trifluoromethyl-substituted ethenyl group. The combination of these functional groups endows CTEB with a range of valuable properties that make it an important intermediate in various chemical syntheses and industrial applications.

The molecular formula of 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene is C9H6ClF3, and its molecular weight is approximately 207.59 g/mol. The compound is a colorless liquid at room temperature and exhibits a high degree of chemical stability. Its boiling point is around 120°C at 760 mmHg, and it has a density of about 1.3 g/cm³. These physical properties make CTEB suitable for use in a variety of chemical processes and reactions.

In terms of its chemical reactivity, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene is known for its ability to undergo various substitution and addition reactions. The presence of the chloro group on the benzene ring makes it an excellent substrate for nucleophilic aromatic substitution reactions, while the trifluoromethyl-substituted ethenyl group can participate in electrophilic addition reactions. These reactivity profiles have been extensively studied and utilized in the synthesis of more complex organic molecules, including pharmaceutical intermediates and functional materials.

One of the key applications of CTEB is in the pharmaceutical industry, where it serves as an important intermediate in the synthesis of various drugs. For example, it has been used in the production of certain antiviral agents and anticancer drugs. Recent research has also explored its potential as a precursor for the development of novel therapeutic agents with improved pharmacological properties. Studies have shown that derivatives of CTEB can exhibit enhanced bioavailability and reduced toxicity compared to their parent compounds.

In addition to its pharmaceutical applications, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene has found use in materials science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group imparts hydrophobic and oleophobic properties to materials derived from CTEB, making them suitable for applications where water and oil resistance are desired. For instance, polymers synthesized from CTEB have been used in the production of high-performance coatings for electronic devices and automotive components.

The environmental impact of CTEB has also been a subject of recent research. Studies have shown that while CTEB itself is not considered highly toxic or environmentally hazardous, proper handling and disposal practices are essential to minimize any potential risks. Efforts are ongoing to develop more sustainable synthesis methods for CTEB that reduce waste generation and energy consumption.

In conclusion, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique structure and chemical properties make it an invaluable intermediate in various syntheses and processes. Ongoing research continues to uncover new uses and improvements for this compound, further solidifying its importance in modern scientific endeavors.

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